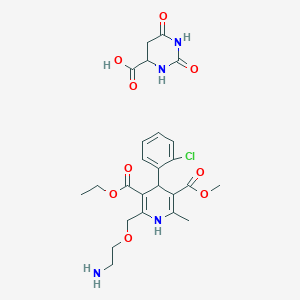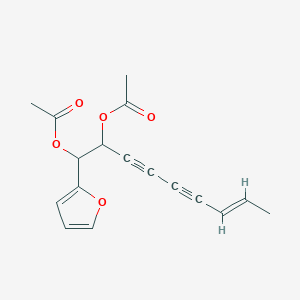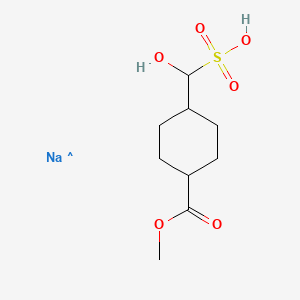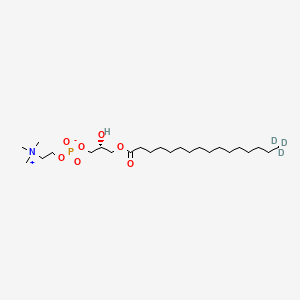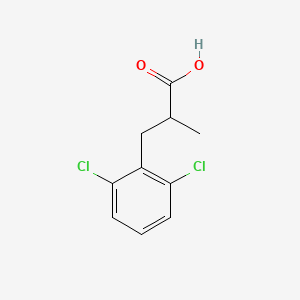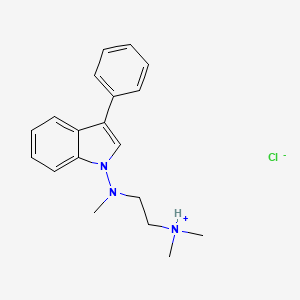![molecular formula C29H33N3O9 B12299499 2-oxo-N-[(7,14,18-trimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]propanamide](/img/structure/B12299499.png)
2-oxo-N-[(7,14,18-trimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([(7,14,18-triméthoxy-6,17,21-triméthyl-5,8,16,19-tétraoxo-11,21-diazapentacyclo[117102,1104,9015,20]henicosa-4(9),6,15(20),17-tétraèn-10-yl)méthyl])-2-oxopropanamide est un composé organique complexe caractérisé par sa structure complexe et ses multiples groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-([(7,14,18-triméthoxy-6,17,21-triméthyl-5,8,16,19-tétraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tétraèn-10-yl)méthyl])-2-oxopropanamide implique plusieurs étapes, chacune nécessitant des réactifs et des conditions spécifiques. Le processus commence généralement par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels par une série de réactions chimiques. Les réactifs couramment utilisés dans ces étapes comprennent les solvants organiques, les catalyseurs et les groupes protecteurs pour assurer la stabilité des composés intermédiaires.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des techniques de synthèse à grande échelle, telles que des procédés par lots ou en continu. Ces méthodes sont optimisées pour l'efficacité, le rendement et la rentabilité. L'utilisation de systèmes automatisés et de techniques analytiques avancées garantit la qualité et la pureté constantes du produit final.
Analyse Des Réactions Chimiques
Types de réactions
N-([(7,14,18-triméthoxy-6,17,21-triméthyl-5,8,16,19-tétraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tétraèn-10-yl)méthyl])-2-oxopropanamide subit diverses réactions chimiques, notamment:
Oxydation: Introduction d'atomes d'oxygène ou élimination d'atomes d'hydrogène.
Réduction: Addition d'atomes d'hydrogène ou élimination d'atomes d'oxygène.
Substitution: Remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs (par exemple, le palladium sur carbone). Les conditions réactionnelles telles que la température, la pression et le choix du solvant sont soigneusement contrôlées pour obtenir les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des composés désoxygénés.
Applications de la recherche scientifique
N-([(7,14,18-triméthoxy-6,17,21-triméthyl-5,8,16,19-tétraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tétraèn-10-yl)méthyl])-2-oxopropanamide a un large éventail d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie: Étudié pour ses activités biologiques potentielles, telles que l'inhibition enzymatique et la liaison aux récepteurs.
Médecine: Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de N-([(7,14,18-triméthoxy-6,17,21-triméthyl-5,8,16,19-tétraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tétraèn-10-yl)méthyl])-2-oxopropanamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou moduler la fonction des récepteurs en agissant comme un agoniste ou un antagoniste. Ces interactions peuvent entraîner divers effets biologiques, notamment l'inhibition de la prolifération cellulaire et l'induction de l'apoptose.
Applications De Recherche Scientifique
2-oxo-N-[(7,14,18-trimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-oxo-N-[(7,14,18-trimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis.
Comparaison Avec Des Composés Similaires
Composés similaires
Colchicine: Un agent anti-goutte qui inhibe la polymérisation de la tubuline.
Podophyllotoxine: Utilisé pour le traitement des verrues génitales externes.
Trimétrexate: Un inhibiteur de la dihydrofolate réductase.
Combretastatine: Un agent puissant ciblant les microtubules.
Unicité
N-([(7,14,18-triméthoxy-6,17,21-triméthyl-5,8,16,19-tétraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tétraèn-10-yl)méthyl])-2-oxopropanamide est unique en raison de sa structure complexe et de la présence de multiples groupes fonctionnels, ce qui contribue à ses activités biologiques diverses et à ses applications thérapeutiques potentielles .
Propriétés
Formule moléculaire |
C29H33N3O9 |
|---|---|
Poids moléculaire |
567.6 g/mol |
Nom IUPAC |
2-oxo-N-[(7,14,18-trimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]propanamide |
InChI |
InChI=1S/C29H33N3O9/c1-11-22(34)14-8-15-21-19-20(23(35)12(2)27(40-6)25(19)37)28(41-7)17(31(21)4)10-32(15)16(9-30-29(38)13(3)33)18(14)24(36)26(11)39-5/h15-17,21,28H,8-10H2,1-7H3,(H,30,38) |
Clé InChI |
JIJFDUYXCLTCFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(C(C(N4C)CN3C2CNC(=O)C(=O)C)OC)C(=O)C(=C(C5=O)OC)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-Methoxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]ethanone](/img/structure/B12299433.png)
![benzyl 4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate](/img/structure/B12299437.png)

![3-(7-chloro-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12299448.png)
